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Compound of Interest

(2-Chloro-3,5-
Compound Name:
dimethylphenyl)methanol

Cat. No.: B14029972

Get Quote

\ J

CAS Registry Number: 1781450-68-7 Molecular Formula: CoH11CIO Molecular Weight: 170.64
g/mol

Executive Summary

(2-Chloro-3,5-dimethylphenyl)methanol is a halogenated benzyl alcohol derivative serving
as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structural
uniqueness lies in the 2-chloro-3,5-dimethyl substitution pattern, which imparts specific steric
and electronic properties to the benzene ring. This substitution is strategically employed in drug
design to modulate lipophilicity (LogP), block metabolic hot spots, and induce conformational
restrictions in receptor-ligand interactions. This guide analyzes its physicochemical profile,
synthetic pathways, and handling protocols for research applications.

Molecular Identity & Structural Analysis

The compound consists of a benzene core substituted with a hydroxymethyl group at position
1, a chlorine atom at position 2, and methyl groups at positions 3 and 5.
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Structural Implications

Ortho-Chloro Effect: The chlorine atom at the 2-position (ortho to the methanol group)
introduces significant steric bulk. This restricts the free rotation of the hydroxymethyl group,
potentially locking the molecule into a preferred conformation that can enhance binding
selectivity in protein pockets.

Electronic Modulation: The electron-withdrawing nature of the chlorine atom (

-inductive effect) reduces the electron density of the aromatic ring, while the two methyl
groups (3,5-positions) provide weak electron-donating effects. This balance fine-tunes the
pKa of the benzylic hydroxyl and the overall reactivity of the ring toward electrophilic
aromatic substitution.

Metabolic Blocking: The 3,5-dimethyl pattern effectively blocks the meta-positions from
metabolic oxidation. While the para-position (4-H) remains open, the flanking methyl groups
provide a degree of steric shielding, potentially extending the half-life of derived
pharmacophores.

Table 1: Nomenclature and ldentifiers

Identifier Type Value

IUPAC Name (2-Chloro-3,5-dimethylphenyl)methanol
CAS Number 1781450-68-7

SMILES CC1=CC(C)=C(Cl)C(CO)=C1

InChl Key QUURYOCLMZCDLB-UHFFFAOYSA-N

| Synonyms | 2-Chloro-3,5-dimethylbenzyl alcohol |

Physicochemical Profiling

The following data aggregates calculated and analog-based experimental values. Due to the

specialized nature of this intermediate, some constants are derived from Structure-Activity

Relationship (SAR) models of closely related chlorinated benzyl alcohols.
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Table 2: Physical and Chemical Properties

Property

Physical State

Value | Range

Solid (Crystalline powder)

Notes

Based on MP of analogs
(e.g., 2,4-dichlorobenzyl
alcohol).

Experimental determination

Melting Point 65°C — 85°C (Predicted) )
required.
N ) Predicted based on MW and
Boiling Point 260°C — 270°C (at 760 mmHQg) )
polarity.
Density 1.18 £ 0.05 g/cm3 Calculated.[1]

Solubility (Water)

Low (<1 mg/mL)

Hydrophobic aromatic core

limits aqueous solubility.

Soluble in DMSO, Methanoaol,

Solubility (Organic High
y (Org ) J DCM, Ethyl Acetate.

Indicates moderate

LogP (Octanol/Water) 2.84 lipophilicity; suitable for CNS
penetration.
Typical for benzylic alcohols;

pKa (Hydroxyl) ~15.0 o )
not acidic in aqueous media.

H-Bond Donors 1 Hydroxyl group (-OH).

| H-Bond Acceptors | 1 | Oxygen atom.[1] |

Synthetic Pathways & Impurity Profile

The synthesis of (2-Chloro-3,5-dimethylphenyl)methanol typically proceeds via the reduction

of its oxidized precursors. The choice of pathway depends on the availability of starting

materials (Acid vs. Aldehyde) and the scale of production.
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Pathway A: Reduction of 2-Chloro-3,5-
dimethylbenzaldehyde

This is the most direct method, utilizing sodium borohydride (NaBH4) under mild conditions.

Reagents: NaBH4, Methanol/THF (Solvent).

Conditions: 0°C to Room Temperature, 1-2 hours.

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

Yield: Typically >90%.

Pathway B: Reduction of 2-Chloro-3,5-dimethylbenzoic
Acid

Used when the carboxylic acid precursor is more readily available. Requires stronger reducing
agents.

» Reagents: Borane-THF complex (BHs[2]-THF) or Lithium Aluminum Hydride (LiAIHa4).
e Conditions: Reflux in anhydrous THF or Ether.

o Safety Note: LiAlH4 requires strict anhydrous conditions; Borane-THF is chemoselective but
requires careful quenching.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and potential side reactions.
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Figure 1: Synthetic pathways for (2-Chloro-3,5-dimethylphenyl)methanol, highlighting
reduction strategies and potential impurities.

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures should be
confirmed.

Nuclear Magnetic Resonance (NMR)[3][4][5]

e 'H NMR (400 MHz, CDCls):

o ~7.10 ppm (s, 1H): Aromatic proton at position 4 or 6.
o ~6.95 ppm (s, 1H): Aromatic proton at position 6 or 4.

o 4.75 ppm (s, 2H): Benzylic methylene (-CH20H). Note: May appear as a doublet if OH
coupling is resolved.

o 2.35 ppm (s, 3H): Methyl group at position 3 (ortho to CI).
o 2.28 ppm (s, 3H): Methyl group at position 5.

o ~1.80 ppm (br s, 1H): Hydroxyl proton (variable shift).

Mass Spectrometry (GC-MS)
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e Molecular lon: m/z 170 [M]+ and 172 [M+2]+ in a 3:1 ratio (characteristic Chlorine isotope
pattern).

e Base Peak: m/z 153 (Loss of -OH) or m/z 135 (Loss of -Cl).

Stability & Reactivity
Stability Profile

e Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using PCC/DMP)
or carboxylic acid (using Jones Reagent/KMnOa).

+ Halogen Displacement: The benzylic hydroxyl group can be converted to a benzylic halide
(using SOCI:z or PBrs), creating a highly reactive electrophile for S_N2 reactions.

o Shelf Life: Stable under standard laboratory conditions. Store in a cool, dry place.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, handle as a General Irritant based on
the benzyl alcohol class.

o PPE: Nitrile gloves, safety glasses, and lab coat.
¢ |nhalation: Use within a fume hood to avoid inhalation of dust/aerosols.

o First Aid: In case of skin contact, wash with soap and water. If eyes are exposed, rinse for 15
minutes.
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(General reference for reduction mechanisms and benzyl alcohol reactivity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of (2-
Chloro-3,5-dimethylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14029972/docs#technical-guide-physicochemical-
characteristics-of-2-chloro-3-5-dimethylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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